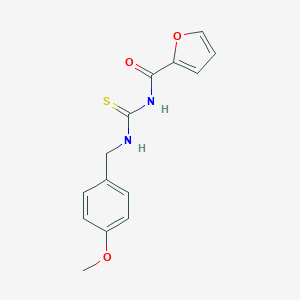![molecular formula C19H19N3O3S B267537 N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267537.png)
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as BMH-21, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH-21 belongs to the class of thiourea compounds and has been found to exhibit promising anticancer properties.
Aplicaciones Científicas De Investigación
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to inhibit the growth of cancer cells in animal models, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of the DNA damage response pathway, which is crucial for cancer cell survival. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to inhibit the activity of the ataxia-telangiectasia mutated (ATM) protein kinase, which is a key regulator of the DNA damage response pathway. Inhibition of ATM leads to the accumulation of DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective in animal models, making it a potential candidate for cancer therapy. However, one of the limitations of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its low solubility in water, which may limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea as a combination therapy with other anticancer agents. Furthermore, the development of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapeutic agent. Finally, the investigation of the mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in more detail may lead to the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a synthetic compound with promising anticancer properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a potential candidate for cancer therapy. The inhibition of the DNA damage response pathway by N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a key mechanism of its anticancer activity. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, its low solubility in water may limit its use in some experimental settings. Future research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea should focus on the development of more efficient synthesis methods, investigation of its potential as a combination therapy, development of analogs with improved properties, and investigation of its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the reaction of 3-(4-morpholinylcarbonyl)phenyl isothiocyanate with benzoyl hydrazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in high yield and purity.
Propiedades
Nombre del producto |
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
Fórmula molecular |
C19H19N3O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19N3O3S/c23-17(14-5-2-1-3-6-14)21-19(26)20-16-8-4-7-15(13-16)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H2,20,21,23,26) |
Clave InChI |
OEPHFERUCSNESM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267454.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B267455.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B267457.png)
![N-[4-(isobutyrylamino)phenyl]-2-propoxybenzamide](/img/structure/B267459.png)
![3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267460.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)
![N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267464.png)

![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267468.png)
![N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267470.png)
![N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267471.png)
![3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267475.png)
![3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267476.png)
![3-[(acetylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B267479.png)